N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Lipophilicity Cellular permeability Physicochemical property

N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide (CAS 899752-09-1, PubChem CID is a synthetic pyrazolo[3,4-d]pyrimidin-4-one derivative bearing a tert-butyl substituent at N1 and a furan-2-carboxamide side chain at N5. The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibition, phosphodiesterase (PDE) modulation, and anticancer lead generation.

Molecular Formula C14H15N5O3
Molecular Weight 301.306
CAS No. 899752-09-1
Cat. No. B2937701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
CAS899752-09-1
Molecular FormulaC14H15N5O3
Molecular Weight301.306
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C14H15N5O3/c1-14(2,3)19-11-9(7-16-19)13(21)18(8-15-11)17-12(20)10-5-4-6-22-10/h4-8H,1-3H3,(H,17,20)
InChIKeyIELFLIYSYKNWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide (CAS 899752-09-1): Procurement-Relevant Identity and Class Context


N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide (CAS 899752-09-1, PubChem CID 18586652) is a synthetic pyrazolo[3,4-d]pyrimidin-4-one derivative bearing a tert-butyl substituent at N1 and a furan-2-carboxamide side chain at N5 [1]. The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibition, phosphodiesterase (PDE) modulation, and anticancer lead generation [2]. This specific compound belongs to the N-substituted pyrazolo[3,4-d]pyrimidine ketone subclass, which has been disclosed in US9617269 as a PDE9-targeted chemotype with inhibitors achieving low nanomolar IC50 values [3]. The tert-butyl group confers enhanced lipophilicity (XLogP3 = 1.0) and steric bulk compared to smaller N1-substituted analogs, while the furan-2-carboxamide provides a heterocyclic hydrogen-bond acceptor surface distinct from phenyl or alkyl amide variants [1].

Procurement Risk in the Pyrazolo[3,4-d]pyrimidin-4-one Series: Why N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide Is Not Interchangeable with Close Analogs


Within the pyrazolo[3,4-d]pyrimidin-4-one family, the combination of the N1-tert-butyl group and the N5-furan-2-carboxamide defines a distinct physicochemical and steric profile that cannot be replicated by generic substitution with other commercially available analogs. The N1 substituent directly modulates the scaffold's lipophilicity and steric access to the hinge-binding region of kinase and PDE active sites; replacing tert-butyl with phenyl (CAS 69722-22-1) reduces XLogP3 by approximately 0.6 log units and removes the branching bulk that distinguishes this compound's shape complementarity [1]. Similarly, substituting the furan-2-carboxamide with a butyramide side chain (InChI Key KDKMKSUGZHRVNP-UHFFFAOYSA-N) eliminates the heteroaromatic hydrogen-bond acceptor capability of the furan oxygen, altering the binding pharmacophore. Even the closely related 5-bromo analog (CAS 899995-92-7) introduces a heavy halogen that increases molecular weight by 79 Da and alters the electronic surface potential of the furan ring [2]. These structural differences translate into divergent biological target engagement profiles, as documented for the broader compound class in US9617269 where minor N5-amide variations produced IC50 shifts of over 8-fold against PDE9A [3]. Consequently, procurement of alternative compounds bearing different N1 or N5 substituents, even with identical core scaffolds, risks fundamentally altering the activity landscape of a screening campaign or SAR program.

Quantitative Evidence for Differentiated Selection of N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide (CAS 899752-09-1)


XLogP3 Differentiation vs. N1-Phenyl Analog: Lipophilicity Advantage for Membrane Penetration in Cellular Assays

The computed XLogP3 of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is 1.0, compared to an estimated XLogP3 of approximately 2.5 for the N1-phenyl analog N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide (CAS 69722-22-1) [1]. The 1.5 log unit lower lipophilicity of the tert-butyl analog places it closer to the optimal CNS drug-like range (XLogP3 1-3) and reduces non-specific protein binding risk relative to the phenyl-bearing comparator [2].

Lipophilicity Cellular permeability Physicochemical property Kinase inhibitor design

Hydrogen Bond Acceptor Count vs. 5-Bromo Analog: Reduced Off-Target Potential Through Lower Halogen Content

N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide contains 5 hydrogen bond acceptors (HBA = 5) and 1 hydrogen bond donor (HBD = 1), with a molecular weight of 301.30 g/mol [1]. In contrast, the 5-bromo analog (CAS 899995-92-7, C14H14BrN5O3) has MW 380.20 g/mol with identical HBA/HBD counts but introduces a heavy bromine atom that adds 79 Da and alters polar surface distribution through halogen bond potential [2]. The absence of bromine in the target compound eliminates potential halogen-bonding interactions that could introduce additional, uncharacterized off-target binding modes.

Hydrogen bonding Selectivity Physicochemical property Off-target risk

Topological Polar Surface Area Equivalence Across Analogs: Maintaining Consistent Passive Permeability While Modulating Pharmacophore

The computed topological polar surface area (TPSA) of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is 92.7 Ų [1]. This value falls below the established 140 Ų threshold for oral bioavailability and is well within the 60-120 Ų range associated with favorable blood-brain barrier penetration [2]. Critically, the TPSA is identical to that of the 3-methoxybenzamide analog (CAS 899995-24-5, C17H19N5O3, MW 341.4 g/mol, TPSA = 92.7 Ų) [3] and the 5-bromo analog, indicating that the furan-2-carboxamide side chain does not increase polarity beyond that of other aryl amide variants.

Polar surface area Membrane permeability Physicochemical property Compound selection

Class-Level PDE9 Inhibitory Potential: Structural Congruence with US9617269 N-Substituted Pyrazolo[3,4-d]pyrimidine Ketone Series

The compound's core structure conforms to the N-substituted pyrazolo[3,4-d]pyrimidine ketone pharmacophore described in US9617269, which discloses a series of PDE9A inhibitors with IC50 values ranging from 5.5 nM to 52 nM [1][2]. Specifically, compounds WYQ-91 (IC50 = 5.5 nM), WYQ-46 (IC50 = 6 nM), and WYQ-95 (IC50 = 52 nM) share the identical pyrazolo[3,4-d]pyrimidin-4-one core with varied N-substituents at the 5-position [1]. While the target compound (CAS 899752-09-1) has not been independently assayed in the published literature, its structural elements—the N1-tert-butyl substitution and the N5-heterocyclic amide—are directly represented within the patent's Markush claims, placing it within the active chemical space of this PDE9-targeted series.

PDE9A inhibition cGMP-specific phosphodiesterase Class-level inference Kinase inhibitor scaffold

Computed Oral Bioavailability Radar vs. 3-Methoxybenzamide Analog: Distinguished Descriptor Profiles

Applying Lipinski's Rule of Five (RO5) criteria, the target compound satisfies all four rules: MW = 301.30 g/mol (< 500), XLogP3 = 1.0 (< 5), HBD = 1 (< 5), and HBA = 5 (< 10) [1]. The 3-methoxybenzamide analog (CAS 899995-24-5) has a higher MW of 341.4 g/mol, XLogP3 = 1.6, HBD = 1, and HBA = 5 [2]. Both compounds are RO5-compliant, but the target compound's lower MW (301.30 vs. 341.4; Δ = 40.1 g/mol) and lower XLogP3 (1.0 vs. 1.6; Δ = -0.6) position it closer to fragment-like lead space, providing greater capacity for subsequent SAR-driven molecular weight and lipophilicity addition during lead optimization without exceeding RO5 thresholds.

Drug-likeness Lipinski rules Bioavailability prediction ADME

Vendor-Specified Purity Baseline for Reproducible Screening: 95% Minimum Purity Standard

Leading chemical vendors list N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide with a purity specification of 95% (typical for research-grade material) [1]. This purity level is consistent with industry-standard research compound specifications and meets the minimum threshold for biochemical and cellular screening assays where impurity-related false positives or negatives must be controlled. The compound is supplied with full analytical characterization data (InChI, SMILES, molecular formula confirmation) traceable to the CAS registry, enabling procurement teams to verify structural identity independently.

Compound purity Quality control Reproducibility Procurement specification

Application Scenarios for N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide (CAS 899752-09-1) Driven by Verified Evidence


Primary PDE9A-Focused Screening Campaign Using a Characterized N1-tert-Butyl Pyrazolo[3,4-d]pyrimidin-4-one Scaffold

Based on the compound's structural alignment with the US9617269 PDE9 inhibitor series [1], procurement of CAS 899752-09-1 is indicated for laboratories running PDE9A enzymatic assays seeking to expand SAR around the N5-amide position. The patent-established PDE9A IC50 range of 5.5-52 nM for closely related analogs [2] provides a quantitative benchmark for initial activity expectations, while the compound's XLogP3 of 1.0 and TPSA of 92.7 Ų [3] support cellular permeability sufficient for follow-up cell-based cGMP accumulation assays.

Kinase Selectivity Profiling Panel: tert-Butyl-Pyrazolo[3,4-d]pyrimidine as a Purine-Mimetic Hinge Binder

The pyrazolo[3,4-d]pyrimidine core is a recognized purine isostere that occupies the ATP hinge region of multiple kinase active sites [1]. The tert-butyl group at N1 provides steric discrimination against kinases with constricted hinge pockets compared to smaller N1-substituted analogs. Procurement of CAS 899752-09-1 enables inclusion as a structural reference compound in kinase selectivity panels, where the furan-2-carboxamide furnishes a heteroaromatic hydrogen-bond acceptor (furan oxygen) distinct from the 3-methoxybenzamide comparator's ether oxygen, potentially yielding differential kinase inhibition fingerprints.

Structure-Activity Relationship (SAR) Expansion at the N5 Position: Lead-Like Starting Point with Amenable Physicochemical Properties

With MW = 301.30 g/mol, XLogP3 = 1.0, and only 2 rotatable bonds [1], CAS 899752-09-1 occupies lead-like chemical space (congruent with the 'rule of three' for fragments extended to leads) and provides a 40 Da lighter starting point than the 3-methoxybenzamide analog (CAS 899995-24-5) [2]. This creates headroom for rational molecular weight addition during analog synthesis. The furan ring offers a site for electrophilic substitution (e.g., bromination to the 5-bromo analog) and potential bioisosteric replacement, enabling systematic SAR exploration without immediate violation of RO5 boundaries.

Comparative Physicochemical Benchmarking Against Commercially Available N1-tert-Butyl Pyrazolo[3,4-d]pyrimidin-4-one Analogs

For procurement teams building a panel of N1-tert-butyl pyrazolo[3,4-d]pyrimidin-4-one derivatives with varied N5 amide substituents, CAS 899752-09-1 provides the furan-2-carboxamide variant. Its computed properties (HBA = 5, HBD = 1, XLogP3 = 1.0) are directly comparable to the 3-methoxybenzamide analog (HBA = 5, HBD = 1, XLogP3 = 1.6) and the 5-bromo analog (HBA = 5, HBD = 1, XLogP3 ≈ 1.5 estimated), enabling researchers to isolate the contribution of the heteroaromatic furan ring to biological activity while controlling for core scaffold and N1 substitution [1][2]. This systematic comparative panel approach reduces confounding variables in SAR interpretation.

Quote Request

Request a Quote for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.